DL-2-Cyanophenylglycine

CAS No.: 64377-71-5

Cat. No.: VC7859911

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64377-71-5 |

|---|---|

| Molecular Formula | C9H8N2O2 |

| Molecular Weight | 176.17 g/mol |

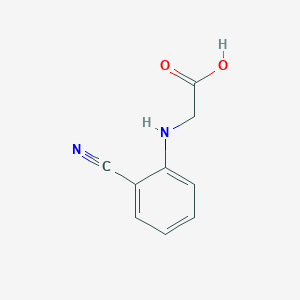

| IUPAC Name | 2-(2-cyanoanilino)acetic acid |

| Standard InChI | InChI=1S/C9H8N2O2/c10-5-7-3-1-2-4-8(7)11-6-9(12)13/h1-4,11H,6H2,(H,12,13) |

| Standard InChI Key | KLDARDDDCUWMJE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C#N)NCC(=O)O |

| Canonical SMILES | C1=CC=C(C(=C1)C#N)NCC(=O)O |

Introduction

Chemical Identity and Structural Properties

DL-2-Cyanophenylglycine (C₉H₈N₂O₂) features a molecular weight of 176.17 g/mol and exists as a white to pale yellow solid under standard conditions . The para-cyano group on the phenyl ring enhances electron-withdrawing characteristics, influencing both reactivity and intermolecular interactions. Key physicochemical parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Melting Point | 237°C (decomposition) | |

| Density | 1.30 ± 0.1 g/cm³ | |

| Solubility | Slight in DMSO, MeOH, CH₂Cl₂ | |

| pKa | 3.81 ± 0.10 | |

| Boiling Point (Predicted) | 447.2 ± 30.0°C |

The chiral center at the α-carbon (C2) gives rise to D- and L-enantiomers, though most applications utilize the racemic DL-form . X-ray crystallography reveals planar geometry at the amino nitrogen, with intramolecular hydrogen bonding between the carboxylic acid and cyano groups stabilizing the structure .

Synthetic Methodologies

Alternative Approaches

Friedel-Crafts alkylation strategies using methyl acetamidoacrylate have been explored for related α-aryl glycines , though DL-2-cyanophenylglycine synthesis specifically favors the hydrogenation route due to regioselectivity challenges in electrophilic aromatic substitution.

Pharmaceutical Applications

Dabigatran Etexilate Intermediate

As Dabigatran Intermediate 2 , DL-2-cyanophenylglycine contributes to the thrombin inhibitor’s carboxamide moiety. The cyano group’s electronic effects facilitate nucleophilic displacement during esterification steps, critical for prodrug activation in vivo .

LSD1 Inhibition in Oncology

Derivatives like (4-cyanophenyl)glycinamide demonstrate reversible inhibition of lysine-specific demethylase 1 (LSD1), a therapeutic target in acute myeloid leukemia . Compound 32 (Kd = 32 nM, EC₅₀ = 0.67 μM) shows reduced hERG channel affinity compared to earlier inhibitors, mitigating cardiac toxicity risks . Mechanistic studies indicate:

Emerging Research Directions

Dual LSD1/HDAC Inhibitors

Hybrid molecules incorporating DL-2-cyanophenylglycine moieties (e.g., JBI-802) inhibit LSD1 (IC₅₀ = 50 nM) and HDAC6/8 (IC₅₀ = 11–98 nM), showing promise in solid tumors .

Radiopharmaceutical Applications

The cyano group’s ability to coordinate technetium-99m enables PET tracer development for thrombosis imaging, leveraging the compound’s affinity for fibrin-rich regions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume